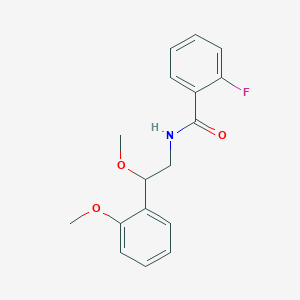

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

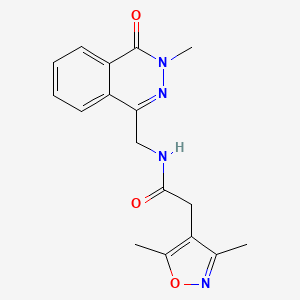

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1772605-55-6 . It has a molecular weight of 229.28 . The compound is stored at 4°C and is in the form of an oil .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H19NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 229.28 . It’s stored at a temperature of 4°C and is in the form of an oil .Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Space Exploration

Meyers et al. (2009) detailed scalable synthetic routes to a structurally related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate , showcasing its utility in deriving novel compounds that explore chemical spaces complementary to piperidine ring systems. This work underscores the potential of using tert-butyl azetidine derivatives as platforms for chemical innovation (Meyers et al., 2009).

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) discussed the versatility of tert-butyl phenylazocarboxylates for synthetic organic chemistry, highlighting their application in nucleophilic substitutions and radical reactions. This demonstrates the compound's role in facilitating modifications through both nucleophilic and radical pathways, enriching the toolbox for synthetic chemists (Jasch et al., 2012).

Photoredox-Catalyzed Reactions

Wang et al. (2022) reported a photoredox-catalyzed amination process involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate , establishing a novel cascade pathway for assembling 3-aminochromones. This research highlights the application of photoredox catalysis in generating valuable structures, broadening the scope of synthetic methodologies (Wang et al., 2022).

Ring Openings and Aziridine Transformations

Armstrong and Ferguson (2012) explored the high trans-selective aziridination of tert-butyl cinnamates and their subsequent ring-opening reactions. This study showcases the compound's utility in generating N-unfunctionalised aziridines, which serve as versatile synthetic blocks for selective reactions (Armstrong & Ferguson, 2012).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s important to handle this compound with care to avoid potential hazards.

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRMXIXLBIZMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2712088.png)

![1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2712090.png)

![1-[4-(Methanesulfonylmethyl)benzoyl]pyrrolidine](/img/structure/B2712092.png)

![1-[(3-butoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2712093.png)

![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712098.png)

![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)

![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)